An In-depth Technical Guide to the Core Structure of 1H-pyrazolo[3,4-b]pyrazine
An In-depth Technical Guide to the Core Structure of 1H-pyrazolo[3,4-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its structural resemblance to endogenous purines makes it a compelling framework for the design of bioactive molecules that can interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the 1H-pyrazolo[3,4-b]pyrazine core, delving into its synthesis, structural and spectroscopic properties, chemical reactivity, and its burgeoning applications in drug discovery. As a Senior Application Scientist, the aim of this document is to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this versatile heterocyclic system.
Structural and Physicochemical Properties of the 1H-pyrazolo[3,4-b]pyrazine Core
The 1H-pyrazolo[3,4-b]pyrazine is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyrazine ring. This fusion results in a planar molecule with a unique distribution of nitrogen atoms, which imparts distinct physicochemical properties.
Molecular Structure and Tautomerism:
Physical Properties:
The parent 1H-pyrazolo[3,4-b]pyrazine is a solid at room temperature with a melting point in the range of 198-200 °C and a boiling point of approximately 218.7 °C at 760 mmHg.[1] It is typically stored at 4°C.[1]
Spectroscopic Characterization
Definitive spectroscopic data for the unsubstituted 1H-pyrazolo[3,4-b]pyrazine is crucial for its unambiguous identification. While extensive data exists for its derivatives, the following represents compiled information for the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of pyrazine itself shows a single resonance at δ = 8.59 ppm in CDCl₃. For substituted pyrazolo[3,4-b]pyrazines, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative, the phenyl protons resonate between δ 7.27 and 8.31 ppm.
-
¹³C NMR: The carbon atoms in the pyrazine ring are electron-deficient, leading to downfield chemical shifts. For 2,5-diphenylpyrazine, the pyrazine carbons appear at δ = 150.7 and 141.2 ppm in CDCl₃. In a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative, the pyrazole and pyrazine ring carbons resonate in the range of δ 120.29 to 153.8 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of 1H-pyrazolo[3,4-b]pyrazine derivatives will exhibit characteristic bands corresponding to C=N and C=C stretching vibrations within the aromatic rings. The N-H stretching vibration of the pyrazole ring is also a key feature. For example, a semicarbazone derivative of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine shows N-H stretching bands at 3487 and 3204 cm⁻¹ and a C=O stretch at 1739 cm⁻¹.[2]
Mass Spectrometry (MS):
The mass spectrum of the parent 1H-pyrazolo[3,4-b]pyrazine would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would involve the characteristic cleavage of the fused ring system.
Synthesis of the 1H-pyrazolo[3,4-b]pyrazine Core
The construction of the 1H-pyrazolo[3,4-b]pyrazine scaffold can be achieved through several synthetic strategies, primarily involving the formation of the pyrazine ring onto a pre-existing pyrazole or vice versa.
Synthesis from Pyrazole Precursors
A common and versatile approach involves the cyclocondensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent.
General Synthetic Workflow:
Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyrazine synthesis.
Detailed Protocol: Synthesis from 3-amino-2-chloropyrazine and Hydrazine
A frequently employed method for synthesizing the 1H-pyrazolo[3,4-b]pyrazine core involves the reaction of a substituted pyrazine with a hydrazine derivative.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-chloro-2-cyanopyrazine in a suitable solvent such as ethanol, add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to afford the desired 1H-pyrazolo[3,4-b]pyrazine.
Synthesis from Pyrazine Precursors
Alternatively, the pyrazole ring can be constructed onto a pre-existing pyrazine moiety. This often involves the reaction of a di-substituted pyrazine with a hydrazine.
Chemical Reactivity and Functionalization
The chemical reactivity of the 1H-pyrazolo[3,4-b]pyrazine core is dictated by the electronic properties of the fused ring system. The pyrazine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrazole ring can undergo both electrophilic and nucleophilic substitution depending on the reaction conditions and the nature of the substituents.
Electrophilic Aromatic Substitution
The electron-deficient nature of the pyrazine ring generally deactivates the entire fused system towards electrophilic aromatic substitution.[4] However, the pyrazole ring is more amenable to such reactions. Electrophilic substitution, such as nitration, halogenation, and acylation, is expected to occur preferentially on the pyrazole ring, particularly at positions not already substituted. The presence of activating groups on the pyrazole ring can facilitate these reactions. For instance, nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine occurs at the para-position of the benzyl substituent, indicating the deactivation of the heterocyclic core.[5]
Nucleophilic Aromatic Substitution
The electron-deficient pyrazine ring makes the 1H-pyrazolo[3,4-b]pyrazine scaffold a good substrate for nucleophilic aromatic substitution (SNA_r) reactions, especially when a good leaving group (e.g., a halogen) is present on the pyrazine ring.[6] Halogenated pyrazolo[3,4-b]pyrazines are valuable intermediates for introducing a wide range of functional groups via reactions with various nucleophiles such as amines, alkoxides, and thiols.
Reaction Scheme for Nucleophilic Substitution:
Caption: Nucleophilic aromatic substitution on a halogenated pyrazolopyrazine.
Applications in Drug Discovery
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a versatile platform for the development of a wide range of therapeutic agents due to its ability to mimic purine structures and interact with various biological targets.
Anticancer Activity
Numerous derivatives of 1H-pyrazolo[3,4-b]pyrazine have demonstrated significant anticancer activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.
Table 1: Anticancer Activity of Selected 1H-pyrazolo[3,4-b]pyrazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 25h (4-N,N-dimethylamino derivative) | MCF-7 (Breast) | 3.66 | [2] |
| 25i (4-Cl derivative) | MCF-7 (Breast) | Lower than 3.66 | [2] |
| 25j (3,4-dimethoxy derivative) | MCF-7 (Breast) | 2.22 | [2] |
| 12b (p-chlorophenyl derivative of a related pyrazolo[3,4-d]pyrimidine) | A549 (Lung) | 8.21 | [7] |
| 12b (p-chlorophenyl derivative of a related pyrazolo[3,4-d]pyrimidine) | HCT-116 (Colon) | 19.56 | [7] |
Note: Data for related pyrazolopyrimidine scaffolds are included to illustrate the potential of the broader class of compounds.
Antibacterial and Antifungal Activity
Derivatives of 1H-pyrazolo[3,4-b]pyrazine have shown promising activity against various bacterial and fungal strains.[3][8] The mechanism of action is thought to involve the disruption of essential cellular processes in these microorganisms. For example, certain derivatives have shown elevated activity towards anaerobic bacteria with Minimal Inhibitory Concentration (MIC) values in the range of 22-100 µg/cm³.[3]
Anti-inflammatory Activity
Some 1H-pyrazolo[3,4-b]pyrazine derivatives have exhibited anti-inflammatory properties. For instance, a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative showed significant anti-inflammatory activity.[2]
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-b]pyrazine core represents a highly valuable scaffold in the field of medicinal chemistry. Its synthetic accessibility, coupled with the diverse possibilities for functionalization, provides a rich platform for the discovery of novel therapeutic agents. The demonstrated anticancer, antibacterial, and anti-inflammatory activities highlight the significant potential of this heterocyclic system. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methodologies, the exploration of a wider range of biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The continued investigation of the 1H-pyrazolo[3,4-b]pyrazine core is poised to yield new and effective treatments for a variety of diseases.
References
-
El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2674. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 1-18. [Link]
-
Foks, H., et al. (1993). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco, 48(6), 839-847. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1626-1644. [Link]
-
Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Daugavpils University Academic Press "Saule". [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
-
El-Emary, T. I. (2000). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. Pharmazie, 55(8), 572-576. [Link]
-
Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
- Comprehensive Organic Chemistry. (1979). Volume 4: Heterocyclic Chemistry. Pergamon Press.
-
Al-Zoubi, R. M., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Results in Chemistry, 14(1), 102075. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reed, J. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5434. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(7), 8294-8305. [Link]
-
Lynch, B. M., & Sharma, S. C. (1971). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society C: Organic, 1029-1036. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
-
Chemistry LibreTexts. (2020). 14.2: Examples of electrophilic aromatic substitution. [Link]
-
El-Sheshtawy, H. S., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]
-
Sadashiva, M. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 3(4). [Link]
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]
-
Al-Issa, S. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
